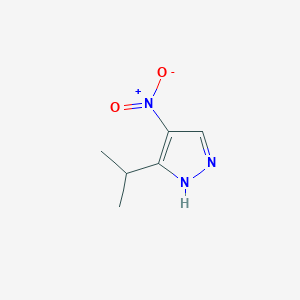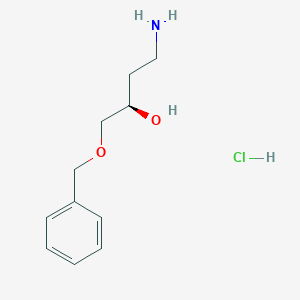
(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a synthetic molecule that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Fluorescent Labeling Reagent
A novel fluorophore, 6-Methoxy-4-quinolone (6-MOQ), derived from the oxidation of 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range of aqueous media. This compound is highly stable against light and heat, making it an excellent candidate for use as a fluorescent labeling reagent. The synthesized derivative, [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine (6-MOQ-NH2), demonstrates potential for determining carboxylic acids, showcasing its applicability in biomedical analysis due to its large Stokes' shift, high fluorescence intensity, and stability in various pH conditions (Hirano et al., 2004).
Antiproliferative Activity
2-Anilino-3-aroylquinolines have been synthesized and screened for cytotoxic activity against various human cancer cell lines, demonstrating significant antiproliferative effects. Specifically, compounds with modifications in the quinolinyl methanone structure showed remarkable activity against human lung cancer and prostate cancer cell lines by inhibiting tubulin polymerization. These findings highlight the potential therapeutic applications of quinolinyl methanone derivatives in cancer treatment, suggesting their role in arresting the cell cycle and inducing apoptosis in cancer cells (Srikanth et al., 2016).
Synthesis of Novel Compounds
Research into the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones has expanded understanding of the effects of structure and environment on these compounds' electronic absorption, excitation, and fluorescence properties. Such studies are essential for the design of new molecules with tailored optical properties for potential applications in materials science and biological imaging. The exploration of these compounds in various solvents contributes to the development of novel fluorescent materials and sensors (Al-Ansari, 2016).
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-16-5-3-15(4-6-16)24-20-17-12-14(22)2-7-19(17)23-13-18(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWQOZDPXDSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2485930.png)


![methyl 6-acetyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485936.png)
![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2485937.png)
![N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2485940.png)
